![molecular formula C16H18O2 B14712212 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane CAS No. 10446-42-1](/img/structure/B14712212.png)
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a 2-methylhex-5-en-3-yn-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-(2-Methylhex-5-en-3-yn-2-yl)phenol, is synthesized through the reaction of 2-methylhex-5-en-3-yn-2-ol with phenol in the presence of a suitable catalyst.
Epoxidation Reaction: The phenoxy intermediate is then subjected to an epoxidation reaction using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene functionalities.
Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Products include epoxides, diols, and carboxylic acids.
Reduction: The primary product is a diol.
Substitution: Substituted oxiranes with various functional groups.
Applications De Recherche Scientifique
2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as cytochrome P450 and other oxidoreductases.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymatic activities, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
2-Methyl-5-hexen-3-yn-2-ol: A precursor in the synthesis of the target compound.
4-(2-Methylhex-5-en-3-yn-2-yl)phenol: An intermediate in the synthetic route.
Epoxides: Other epoxide-containing compounds with similar reactivity.
Uniqueness: 2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane is unique due to its combination of an oxirane ring with a phenoxy group substituted with an alkyne and alkene moiety. This structural feature imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
10446-42-1 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
2-[[4-(2-methylhex-5-en-3-yn-2-yl)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H18O2/c1-4-5-10-16(2,3)13-6-8-14(9-7-13)17-11-15-12-18-15/h4,6-9,15H,1,11-12H2,2-3H3 |
Clé InChI |
UVMLTYTYXMJXAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC=C)C1=CC=C(C=C1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


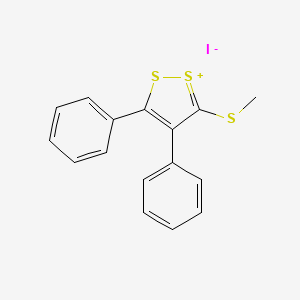
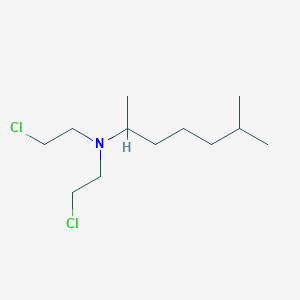
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
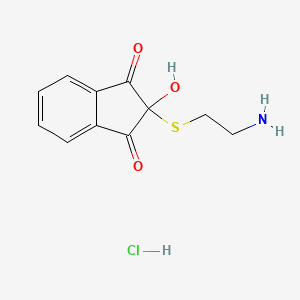
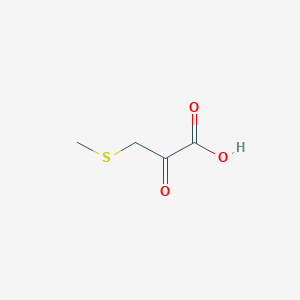

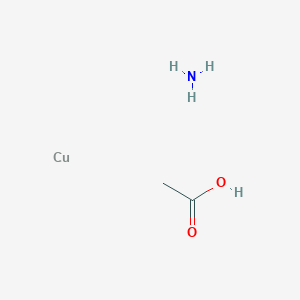
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)

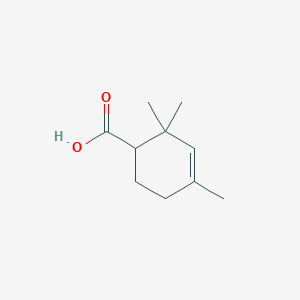
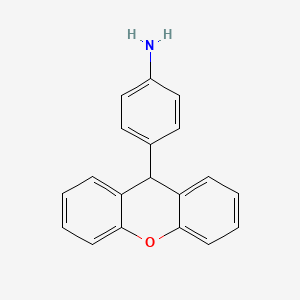
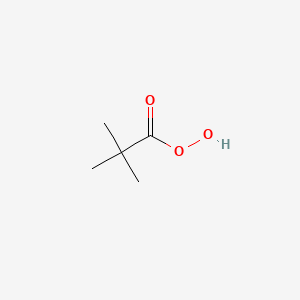
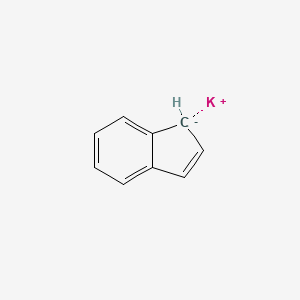
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
